molecular formula C10H13N5O2 B2989476 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide CAS No. 1001519-07-8

5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide

Cat. No.: B2989476
CAS No.: 1001519-07-8
M. Wt: 235.247
InChI Key: UXGMYAHRCAMSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide is a heterocyclic compound that features a pyrazole ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Ethyl and Methyl Groups: Ethylation and methylation reactions are performed to introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.

  • Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving hydroxylamine and a suitable precursor containing the pyrazole core.

  • Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through a reaction with hydrazine hydrate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Halides, tosylates, and mesylates as leaving groups.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and alkanes.

  • Substitution: Substituted pyrazoles and isoxazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide include its potential use as a bioactive molecule in drug discovery. It may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.

Medicine: In medicine, this compound can be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other materials. Its unique chemical structure allows for the creation of novel products with specific properties.

Mechanism of Action

The mechanism by which 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities.

  • Isoxazole derivatives: These compounds contain the isoxazole ring and have comparable chemical properties.

  • Carbohydrazide derivatives: These compounds feature the carbohydrazide group and are used in similar applications.

Uniqueness: 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide stands out due to its unique combination of the pyrazole and isoxazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGMYAHRCAMSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.